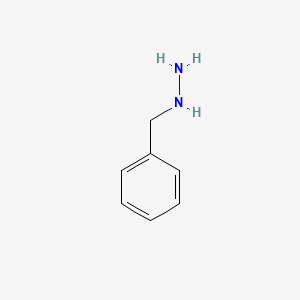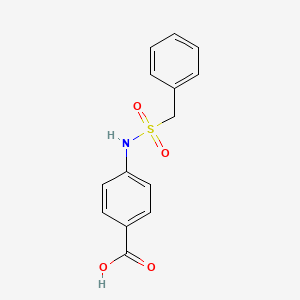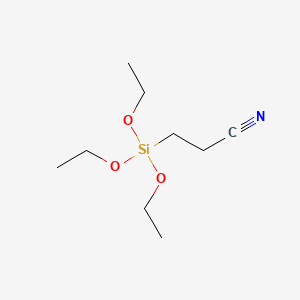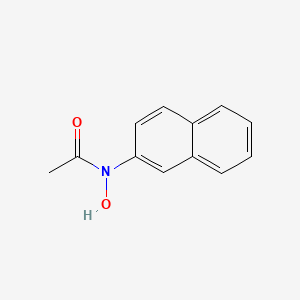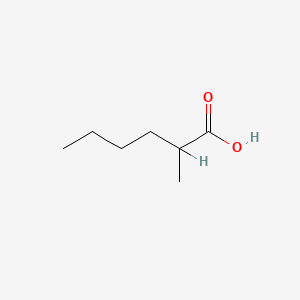
(indol-3-ylacetyl)-myo-inositol 3-L-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(indol-3-ylacetyl)-myo-inositol 3-L-arabinoside is a monosaccharide derivative, an arabinoside and an indolyl carbohydrate. It derives from a myo-inositol.
Scientific Research Applications
Biosynthesis in Plant Kernels
(Indol-3-ylacetyl)-myo-inositol 3-L-arabinoside has been studied for its biosynthesis in plant kernels. For instance, research on kernels of Zea mays L. (maize) has shown the catalysis of this compound from indol-3-yl-acetyl-myo-inositol and UDP-[U-(14)C]xylose. This process involves a previously undescribed enzyme, UDP-arabinose:indol-3-yl-acetyl-myo-inositol arabinosyl transferase, which is integral in the pathway for the biosynthesis of low molecular weight esters of indol-3-yl-acetic acid in maize kernels (Corcuera & Bandurski, 1982).
Enzymatic Synthesis and Characterization
Research has also focused on the enzymatic synthesis and partial purification of enzymes related to the biosynthesis of this compound. An example is the study of the enzyme indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase (IAA-myo-inositol synthase), which catalyzes the transfer of indol-3-ylacetate to form indol-3-ylacetyl-myo-inositol. This enzyme has been characterized in terms of its isoelectric point, affinity, and activity with different substrates (Kęsy & Bandurski, 1990).
Role in Plant Growth and Development
Studies have shown that compounds like indole-3-acetyl-myo-inositol esters, including (indol-3-ylacetyl)-myo-inositol 3-L-arabinoside, play a significant role in plant growth and development. For instance, they constitute a significant portion of the low molecular weight derivatives of indole-3-acetic acid (IAA) in seeds and are involved in the transport and metabolism processes in seedlings (Nowacki & Bandurski, 1980).
Metabolic Pathways and Hydrolysis
Research on the metabolic pathways and hydrolysis of indole-3-acetyl-myo-inositol esters has provided insights into the complex biochemical processes in plants. This includes the study of how these compounds are hydrolyzed and converted into other forms, which is crucial for understanding plant hormone metabolism (Hall & Bandurski, 1986).
properties
Product Name |
(indol-3-ylacetyl)-myo-inositol 3-L-arabinoside |
|---|---|
Molecular Formula |
C21H27NO11 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[(2S,3S,5R,6S)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C21H27NO11/c23-11-7-31-21(18(30)13(11)25)33-20-16(28)14(26)19(15(27)17(20)29)32-12(24)5-8-6-22-10-4-2-1-3-9(8)10/h1-4,6,11,13-23,25-30H,5,7H2/t11-,13-,14-,15-,16-,17+,18+,19?,20?,21+/m0/s1 |
InChI Key |
RBVNENAKUTUHCM-MPTZIELVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@@H](C([C@H]([C@@H]2O)O)OC(=O)CC3=CNC4=CC=CC=C43)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)CC3=CNC4=CC=CC=C43)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)CC3=CNC4=CC=CC=C43)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



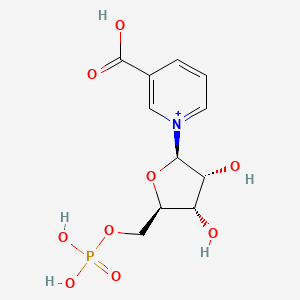
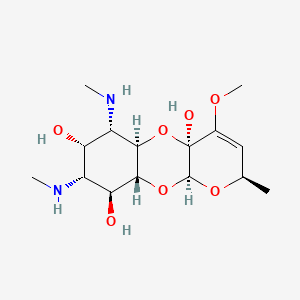
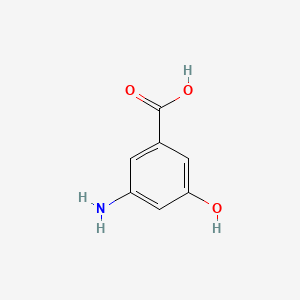
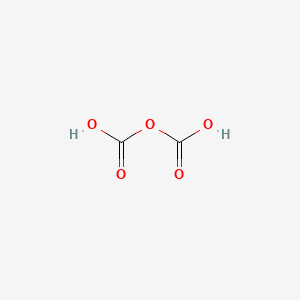


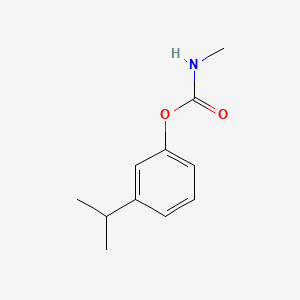
![16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1204616.png)
